2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-[(2-HYDROXY-3-PHENYLMETHANESULFINYLPROPYL)SULFANYL]-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of pyridine, thiophene, and sulfoxide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXY-3-PHENYLMETHANESULFINYLPROPYL)SULFANYL]-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, converting it to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfoxide group, converting it back to the sulfanyl form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenated compounds, organometallic reagents
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfanyl derivatives
Substitution: Various substituted pyridine and thiophene derivatives
Scientific Research Applications
2-[(2-HYDROXY-3-PHENYLMETHANESULFINYLPROPYL)SULFANYL]-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoxide and sulfanyl groups can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The pyridine and thiophene rings contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit pharmacological properties.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, known for their biological activities.
Uniqueness
What sets 2-[(2-HYDROXY-3-PHENYLMETHANESULFINYLPROPYL)SULFANYL]-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C26H22N2O2S3 |
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Molecular Weight |
490.7 g/mol |
IUPAC Name |
2-(3-benzylsulfinyl-2-hydroxypropyl)sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H22N2O2S3/c27-15-23-22(20-10-5-2-6-11-20)14-24(25-12-7-13-31-25)28-26(23)32-16-21(29)18-33(30)17-19-8-3-1-4-9-19/h1-14,21,29H,16-18H2 |
InChI Key |
VELFMEKTXQNGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CC(CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N)O |
Origin of Product |
United States |
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